molecular formula C16H13NO2 B124471 7-Methoxy-3-phenyl-2-quinolinol CAS No. 141748-56-3

7-Methoxy-3-phenyl-2-quinolinol

Cat. No. B124471
M. Wt: 251.28 g/mol
InChI Key: AJLACADSVJJPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-3-phenyl-2-quinolinol, also known as MPQ, is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. MPQ is a heterocyclic compound that belongs to the quinolinol family and has a molecular formula of C16H13NO2.

Mechanism Of Action

The mechanism of action of 7-Methoxy-3-phenyl-2-quinolinol is not fully understood. However, it has been suggested that 7-Methoxy-3-phenyl-2-quinolinol exerts its biological and medicinal effects through the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the NF-κB and MAPK pathways.

Biochemical And Physiological Effects

7-Methoxy-3-phenyl-2-quinolinol has been found to exhibit various biochemical and physiological effects. It has been shown to scavenge ROS and protect cells from oxidative stress. 7-Methoxy-3-phenyl-2-quinolinol has also been found to inhibit the production of inflammatory cytokines and reduce inflammation. In addition, 7-Methoxy-3-phenyl-2-quinolinol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages And Limitations For Lab Experiments

7-Methoxy-3-phenyl-2-quinolinol has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 7-Methoxy-3-phenyl-2-quinolinol is also stable under various conditions, making it suitable for long-term storage. However, 7-Methoxy-3-phenyl-2-quinolinol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 7-Methoxy-3-phenyl-2-quinolinol is also sensitive to light and air, which can affect its stability.

Future Directions

There are several future directions for the research of 7-Methoxy-3-phenyl-2-quinolinol. One potential direction is to investigate the use of 7-Methoxy-3-phenyl-2-quinolinol as a fluorescent probe for metal ions. Another direction is to explore the potential use of 7-Methoxy-3-phenyl-2-quinolinol as a chelating agent for the treatment of metal overload diseases. In addition, further research is needed to elucidate the mechanism of action of 7-Methoxy-3-phenyl-2-quinolinol and to investigate its potential use in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, 7-Methoxy-3-phenyl-2-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. 7-Methoxy-3-phenyl-2-quinolinol can be synthesized through various methods, including the Skraup synthesis, Pfitzinger reaction, and Friedlander synthesis. 7-Methoxy-3-phenyl-2-quinolinol has been extensively studied for its potential use as a fluorescent probe for metal ions, as a chelating agent for the treatment of metal overload diseases, and for its antioxidant, anti-inflammatory, and anticancer activities. 7-Methoxy-3-phenyl-2-quinolinol has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its low solubility in water and sensitivity to light and air. There are several future directions for the research of 7-Methoxy-3-phenyl-2-quinolinol, including investigating its potential use in the treatment of various diseases and elucidating its mechanism of action.

Synthesis Methods

7-Methoxy-3-phenyl-2-quinolinol can be synthesized through various methods, including the Skraup synthesis, Pfitzinger reaction, and Friedlander synthesis. The Skraup synthesis involves the condensation of aniline, glycerol, and sulfuric acid with 2-hydroxybenzaldehyde, followed by the addition of methoxyamine hydrochloride. The Pfitzinger reaction involves the reaction of 2-aminobenzophenone with glyoxylic acid, followed by the addition of methanol and hydrochloric acid. The Friedlander synthesis involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a Lewis acid catalyst.

Scientific Research Applications

7-Methoxy-3-phenyl-2-quinolinol has been extensively studied for its potential biological and medicinal properties. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. 7-Methoxy-3-phenyl-2-quinolinol has also been investigated for its potential use as a fluorescent probe for metal ions and as a chelating agent for the treatment of metal overload diseases.

properties

IUPAC Name

7-methoxy-3-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-13-8-7-12-9-14(11-5-3-2-4-6-11)16(18)17-15(12)10-13/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLACADSVJJPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475323
Record name 7-METHOXY-3-PHENYL-2-QUINOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3-phenyl-2-quinolinol

CAS RN

141748-56-3
Record name 7-METHOXY-3-PHENYL-2-QUINOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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